3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
Overview
Description
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the empirical formula C7H3ClF3NO2 . It has a molecular weight of 225.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 4-position and a chloro group at the 3-position . The molecular weight is 224.37 g/mol .Chemical Reactions Analysis
Trifluoromethylpyridines, including this compound, are used in the synthesis of various biologically active molecules . They are also involved in addition reactions and cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.37 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .Scientific Research Applications
Chemical Synthesis and Catalysis
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is an important intermediate in chemical synthesis, particularly in the production of agrochemicals and pharmaceuticals. For instance, its derivatives have been utilized in the synthesis of insecticides, such as tefluthrin, which is effective against a wide range of soil insect pests in crops like maize and sugar beet. The pyridine ring, a component often employed in pesticide discovery, contributes to the insecticidal activity of such compounds (Dongqing Liu et al., 2006).
Material Science
In material science, this compound and its derivatives play a role in the development of advanced materials. For example, coordination polymers incorporating pyridine and carboxylate motifs demonstrate potential for gas capture and sensing applications. These materials, such as the indium-pyridylcarboxylate framework, show selectivity in adsorbing gases like CO2, C2H2, and C2H4 over CH4, and possess capabilities for the sensitive and selective detection of Fe3+ ions in water, showcasing their utility in environmental monitoring and purification processes (Bin Zhang et al., 2018).
Photoluminescence and Magnetic Properties
Derivatives of this compound have been explored for their photoluminescent and magnetic properties, making them suitable for applications in optoelectronic devices and materials. For instance, complexes containing tetracarboxylic acid ligands with pyridine groups have been synthesized, showing interesting luminescence and fluorescence properties. These complexes have potential applications in the development of luminescent probes and materials with specific magnetic properties, contributing to advances in materials science and sensor technology (F. Pointillart et al., 2009).
Electrocatalysis
In the field of electrocatalysis, this compound derivatives, particularly those with pyridine functionalities, have been identified as effective catalysts for oxygen reduction reactions in aqueous acidic solutions. The selectivity and efficiency of these catalysts are influenced by the orientation of pyridinium groups, which play a crucial role in proton delivery during the reduction process, highlighting the potential of these compounds in fuel cell technology and sustainable energy applications (Benjamin D Matson et al., 2012).
Mechanism of Action
Safety and Hazards
The safety data sheet for 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORPWNWWOLVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466917 | |
Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-27-2 | |
Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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